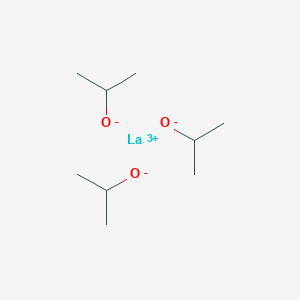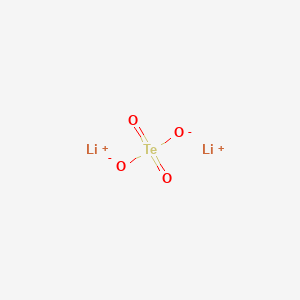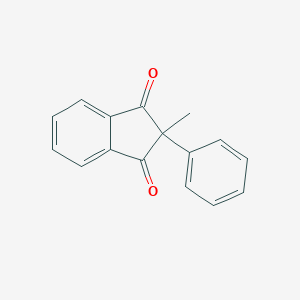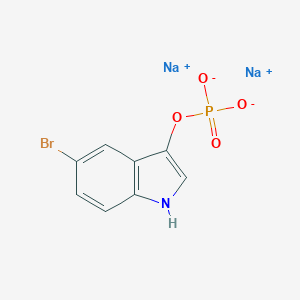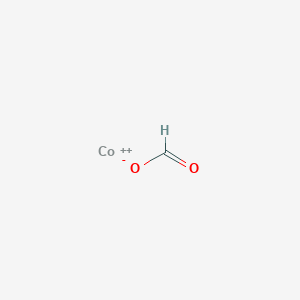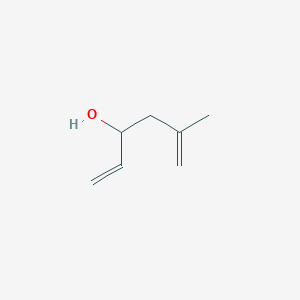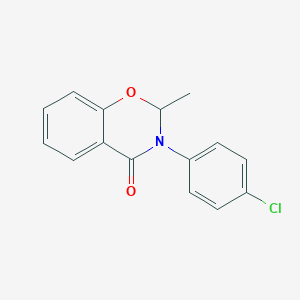
3-(p-Chlorophenyl)-2,3-dihydro-2-methyl-4H-1,3-benzoxazin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(p-Chlorophenyl)-2,3-dihydro-2-methyl-4H-1,3-benzoxazin-4-one, also known as DMXB-A, is a synthetic compound that is commonly used in scientific research. It belongs to the class of benzoxazine derivatives and has been found to have a wide range of potential applications in various fields of research. In
Wissenschaftliche Forschungsanwendungen
3-(p-Chlorophenyl)-2,3-dihydro-2-methyl-4H-1,3-benzoxazin-4-one has been found to have a wide range of potential applications in various fields of scientific research. It has been studied for its potential use in treating Alzheimer's disease, as it has been found to improve cognitive function in animal models. 3-(p-Chlorophenyl)-2,3-dihydro-2-methyl-4H-1,3-benzoxazin-4-one has also been studied for its potential use in treating depression, anxiety, and schizophrenia. Additionally, it has been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases.
Wirkmechanismus
3-(p-Chlorophenyl)-2,3-dihydro-2-methyl-4H-1,3-benzoxazin-4-one acts as a selective agonist for the alpha7 nicotinic acetylcholine receptor (nAChR). This receptor is found in the central nervous system and plays a role in cognitive function, learning, and memory. Activation of the alpha7 nAChR by 3-(p-Chlorophenyl)-2,3-dihydro-2-methyl-4H-1,3-benzoxazin-4-one has been found to improve cognitive function and memory in animal models.
Biochemische Und Physiologische Effekte
3-(p-Chlorophenyl)-2,3-dihydro-2-methyl-4H-1,3-benzoxazin-4-one has been found to have a number of biochemical and physiological effects. It has been found to increase the release of acetylcholine in the brain, which is a neurotransmitter that plays a role in cognitive function and memory. Additionally, it has been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
3-(p-Chlorophenyl)-2,3-dihydro-2-methyl-4H-1,3-benzoxazin-4-one has a number of advantages for use in lab experiments. It is a selective agonist for the alpha7 nAChR, which means that it has a specific target and is less likely to have off-target effects. Additionally, it has been found to have a good safety profile, with few side effects reported. However, one limitation is that it has a relatively short half-life, which means that it may need to be administered frequently in order to maintain its effects.
Zukünftige Richtungen
There are a number of future directions for research on 3-(p-Chlorophenyl)-2,3-dihydro-2-methyl-4H-1,3-benzoxazin-4-one. One area of interest is its potential use in treating Alzheimer's disease. Further research is needed to determine the optimal dose and administration schedule for 3-(p-Chlorophenyl)-2,3-dihydro-2-methyl-4H-1,3-benzoxazin-4-one in order to achieve the best cognitive outcomes. Additionally, research is needed to determine the potential for 3-(p-Chlorophenyl)-2,3-dihydro-2-methyl-4H-1,3-benzoxazin-4-one to be used in combination with other drugs for the treatment of inflammatory diseases. Finally, further research is needed to explore the potential for 3-(p-Chlorophenyl)-2,3-dihydro-2-methyl-4H-1,3-benzoxazin-4-one to be used in the treatment of other neurological disorders, such as depression and anxiety.
Synthesemethoden
3-(p-Chlorophenyl)-2,3-dihydro-2-methyl-4H-1,3-benzoxazin-4-one can be synthesized using a variety of methods, including the reaction of p-chloroaniline with methyl 2-bromoacetate, followed by cyclization using sodium methoxide. Another method involves the reaction of p-chloroaniline with 2-methyl-2-oxazoline, followed by cyclization using trifluoroacetic acid. Both methods yield 3-(p-Chlorophenyl)-2,3-dihydro-2-methyl-4H-1,3-benzoxazin-4-one as a white crystalline solid.
Eigenschaften
CAS-Nummer |
18672-16-7 |
|---|---|
Produktname |
3-(p-Chlorophenyl)-2,3-dihydro-2-methyl-4H-1,3-benzoxazin-4-one |
Molekularformel |
C15H12ClNO2 |
Molekulargewicht |
273.71 g/mol |
IUPAC-Name |
3-(4-chlorophenyl)-2-methyl-2H-1,3-benzoxazin-4-one |
InChI |
InChI=1S/C15H12ClNO2/c1-10-17(12-8-6-11(16)7-9-12)15(18)13-4-2-3-5-14(13)19-10/h2-10H,1H3 |
InChI-Schlüssel |
PLKLQJMXSJIMBX-UHFFFAOYSA-N |
SMILES |
CC1N(C(=O)C2=CC=CC=C2O1)C3=CC=C(C=C3)Cl |
Kanonische SMILES |
CC1N(C(=O)C2=CC=CC=C2O1)C3=CC=C(C=C3)Cl |
Synonyme |
3-(4-Chlorophenyl)-2-methyl-2H-1,3-benzoxazin-4(3H)-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



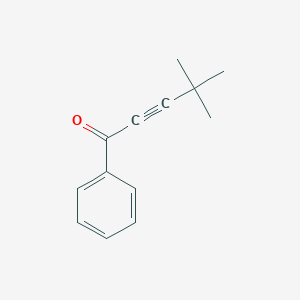
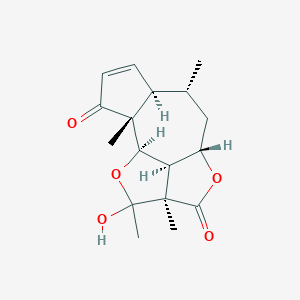
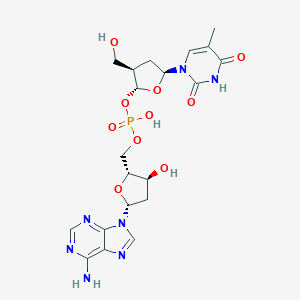
![7-chloro-1H-benzo[d]imidazole](/img/structure/B101172.png)
